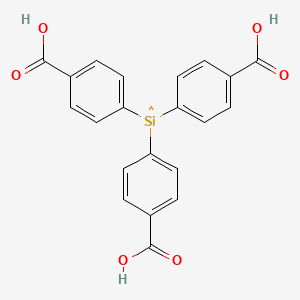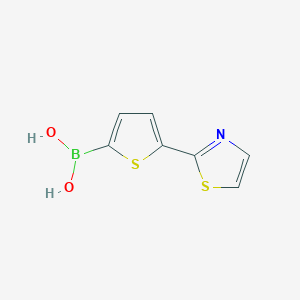
4,4',4''-Silanetriyltribenzoic acid
描述
4,4’,4’'-Silanetriyltribenzoic acid is an organic compound with the molecular formula C21H16O6Si It is a derivative of benzoic acid, where three benzoic acid molecules are connected through a central silicon atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’'-Silanetriyltribenzoic acid typically involves the reaction of trimethylsilyl chloride with benzoic acid derivatives. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silicon-chlorine bonds. The general reaction scheme is as follows:
Starting Materials: Benzoic acid derivatives and trimethylsilyl chloride.
Reaction Conditions: Anhydrous conditions, typically using a solvent like dichloromethane or toluene.
Procedure: The benzoic acid derivatives are reacted with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain pure 4,4’,4’'-Silanetriyltribenzoic acid.
Industrial Production Methods
In an industrial setting, the production of 4,4’,4’'-Silanetriyltribenzoic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
4,4’,4’'-Silanetriyltribenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Substitution: The carboxylic acid groups can be substituted with other functional groups through esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alcohols or amines in the presence of catalysts or activating agents are used for substitution reactions.
Major Products
Oxidation: Silanols or siloxanes.
Reduction: Alcohols or other reduced derivatives.
Substitution: Esters or amides.
科学研究应用
4,4’,4’'-Silanetriyltribenzoic acid has several scientific research applications:
Materials Science: It is used as a building block for the synthesis of metal-organic frameworks (MOFs) and other porous materials.
Chemistry: The compound serves as a ligand in coordination chemistry and catalysis.
Biology and Medicine:
Industry: Used in the development of advanced materials with specific properties such as high thermal stability and mechanical strength.
作用机制
The mechanism of action of 4,4’,4’'-Silanetriyltribenzoic acid depends on its application. In materials science, it acts as a linker or building block in the formation of MOFs, where it coordinates with metal ions to form a stable framework. In biological applications, it may interact with specific molecular targets through hydrogen bonding, coordination, or hydrophobic interactions, depending on the functional groups present.
相似化合物的比较
Similar Compounds
4,4’,4’'-Nitrilotribenzoic acid: Similar structure but with a nitrogen atom instead of silicon.
4,4’,4’'-Tricarboxytriphenylamine: Contains a nitrogen atom and is used in similar applications.
Uniqueness
4,4’,4’'-Silanetriyltribenzoic acid is unique due to the presence of a silicon atom, which imparts distinct properties such as increased thermal stability and potential for forming siloxane linkages. This makes it particularly useful in the development of advanced materials and coordination complexes.
属性
InChI |
InChI=1S/C21H15O6Si/c22-19(23)13-1-7-16(8-2-13)28(17-9-3-14(4-10-17)20(24)25)18-11-5-15(6-12-18)21(26)27/h1-12H,(H,22,23)(H,24,25)(H,26,27) | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSKPFGKFOBUAOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)[Si](C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15O6Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-yl)acetamide](/img/structure/B3324456.png)





![8-Azabicyclo[3.2.1]octan-6-ol hydrochloride](/img/structure/B3324510.png)




